Bexlosteride

Description

Properties

CAS No. |

148905-78-6 |

|---|---|

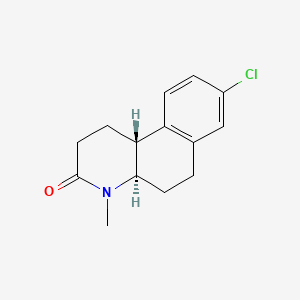

Molecular Formula |

C14H16ClNO |

Molecular Weight |

249.73 g/mol |

IUPAC Name |

(4aR,10bR)-8-chloro-4-methyl-1,2,4a,5,6,10b-hexahydrobenzo[f]quinolin-3-one |

InChI |

InChI=1S/C14H16ClNO/c1-16-13-6-2-9-8-10(15)3-4-11(9)12(13)5-7-14(16)17/h3-4,8,12-13H,2,5-7H2,1H3/t12-,13-/m1/s1 |

InChI Key |

WQBIOEFDDDEARX-CHWSQXEVSA-N |

Isomeric SMILES |

CN1[C@@H]2CCC3=C([C@H]2CCC1=O)C=CC(=C3)Cl |

Canonical SMILES |

CN1C2CCC3=C(C2CCC1=O)C=CC(=C3)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

8-chloro-4-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinolin-3(2H)-one LY 191704 LY-191704 |

Origin of Product |

United States |

Foundational & Exploratory

Bexlosteride: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

[City, State] – [Date] – Bexlosteride (also known by its developmental code LY300502) is a potent and selective non-competitive inhibitor of the enzyme 5α-reductase type 1.[1] Developed by Eli Lilly, this compound reached Phase III clinical trials for the treatment of acne vulgaris. However, its development was ultimately halted due to a lack of efficacy demonstrated in these late-stage trials. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key preclinical and clinical findings.

Core Mechanism of Action: Selective Inhibition of 5α-Reductase Type 1

This compound's primary pharmacological activity lies in its specific and potent inhibition of 5α-reductase type 1 (SRD5A1). This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), within various tissues, including the skin's sebaceous glands. The rationale behind the development of this compound for acne was based on the hypothesis that by blocking this conversion, it would reduce sebum production, a key factor in the pathophysiology of acne.

Molecular Interaction

This compound acts as a non-competitive inhibitor of 5α-reductase type 1. This means that it binds to a site on the enzyme that is distinct from the active site where testosterone binds. This binding event alters the enzyme's conformation, thereby preventing it from effectively catalyzing the conversion of testosterone to DHT.

Quantitative Data on Inhibitory Activity

Preclinical studies established the high potency of this compound in inhibiting 5α-reductase type 1. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Compound | Target Enzyme | IC50 (nM) |

| This compound | 5α-Reductase Type 1 | 2.3, 8.0, 8.6 |

Signaling Pathway of 5α-Reductase Type 1 Inhibition

The following diagram illustrates the established signaling pathway affected by this compound. By inhibiting 5α-reductase type 1, this compound disrupts the conversion of testosterone to DHT in sebocytes. This, in theory, should lead to a reduction in androgen-mediated gene transcription that promotes sebocyte proliferation and lipid synthesis, ultimately decreasing sebum production.

Preclinical and Clinical Studies

While detailed preclinical reports for this compound are not widely available in the public domain, its progression to Phase III clinical trials indicates that it likely demonstrated a favorable safety and pharmacokinetic profile in earlier studies.

Clinical Trials in Acne Vulgaris

A pivotal, multicenter, randomized, double-blind, placebo-controlled Phase III clinical trial was conducted to evaluate the efficacy and safety of a systemic type I 5α-reductase inhibitor, widely understood to be this compound, in the treatment of moderate to severe acne vulgaris. The study assessed the agent's efficacy both as a monotherapy and in combination with the antibiotic minocycline.

The results of this trial were negative. The 5α-reductase type 1 inhibitor did not show a statistically significant improvement in acne symptoms compared to placebo, either when used alone or in conjunction with minocycline. This lack of efficacy ultimately led to the discontinuation of this compound's development.

Experimental Protocols

While the specific, proprietary protocols for this compound's development are not publicly available, the following represents a generalized experimental workflow for assessing the in vitro efficacy of a 5α-reductase inhibitor, based on standard methodologies.

In Vitro 5α-Reductase Inhibition Assay

This assay is designed to determine the IC50 value of a test compound against 5α-reductase.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of 5α-reductase type 1. Despite a strong preclinical rationale for its use in acne, it failed to demonstrate clinical efficacy in Phase III trials. This outcome suggests that the inhibition of 5α-reductase type 1 alone may not be sufficient to significantly impact the multifactorial pathophysiology of acne vulgaris. The case of this compound serves as a valuable lesson in drug development, highlighting the importance of clinical validation of even well-founded molecular targets.

References

Bexlosteride: A Technical Guide to a Selective 5α-Reductase Type I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bexlosteride (also known as LY300502) is a potent and selective non-competitive inhibitor of 5α-reductase type I, an enzyme pivotal in the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation. While this compound showed promise in preclinical studies and advanced to Phase III clinical trials, its development was ultimately halted, and it has never been marketed.[1] This document serves as a key resource for researchers investigating 5α-reductase type I and its inhibitors for applications in dermatology and oncology.

Introduction to 5α-Reductase Type I

The 5α-reductase enzyme family comprises three isoenzymes that are critical in steroid metabolism.[2] 5α-reductase type I (SRD5A1) is predominantly found in the skin, specifically in sebaceous glands and hair follicles, as well as the liver.[3][4] In these tissues, it catalyzes the conversion of testosterone to dihydrotestosterone (DHT).[2] DHT has a higher binding affinity for the androgen receptor than testosterone, and it is a key driver of androgen-dependent processes.[4]

In the skin, 5α-reductase type I is implicated in the pathogenesis of androgen-stimulated skin disorders such as acne and androgenetic alopecia due to its role in sebum production and hair follicle miniaturization.[3] In the context of prostate cancer, while 5α-reductase type II is the predominant isoform in a healthy prostate, the expression of type I is significantly increased in prostate cancer cells, suggesting a role in disease progression.[5][6]

This compound: Mechanism of Action and Chemical Properties

This compound is a benzoquinolinone derivative that functions as a potent and selective inhibitor of the 5α-reductase type I isoenzyme.[7] Its inhibitory action reduces the local production of DHT in tissues where type I is the dominant isoenzyme.

Chemical Structure:

-

IUPAC Name: (4aR,10bR)-8-Chloro-4-methyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one

-

Molecular Formula: C₁₄H₁₆ClNO

-

Molar Mass: 249.74 g·mol⁻¹

Quantitative Inhibitory Data

The inhibitory potency of this compound against 5α-reductase type I has been quantified in various studies. The following tables summarize the available data for this compound and provide a comparison with other well-known 5α-reductase inhibitors, finasteride and dutasteride.

| Inhibitor | IC₅₀ (nM) for 5α-Reductase Type I | Cell Line/System | Reference |

| This compound | 5.77 | LNCaP cells | [7] |

| This compound | 2.3, 8.0, 8.6 | Not Specified | |

| Finasteride | 360 | Not Specified | [5] |

| Dutasteride | 6 | Not Specified | [5] |

| Inhibitor | Effects on LNCaP Cells | Concentration | Reference |

| This compound | Significantly antagonizes Testosterone-induced cellular proliferation. | >10 nM | [7] |

| This compound | Completely blocks the mitogenic effects of Testosterone. | 1000 nM | [7] |

| This compound | Significantly antagonizes Testosterone-induced Prostate-Specific Antigen (PSA) secretion. | ≥30 nM | [7] |

Note: A definitive Ki value for this compound against 5α-reductase type I was not available in the searched literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

5α-Reductase Activity Assay in LNCaP Cells

This protocol is designed to measure the conversion of testosterone to dihydrotestosterone (DHT) in LNCaP cells, a human prostate adenocarcinoma cell line known to express 5α-reductase.

Materials:

-

LNCaP cells

-

Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

-

[³H]-Testosterone (radiolabeled substrate)

-

Unlabeled testosterone and DHT standards

-

This compound or other inhibitors

-

Cell lysis buffer

-

Thin-layer chromatography (TLC) plates

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Culture LNCaP cells to near confluence in appropriate culture vessels.

-

Treatment: On the day of the experiment, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. Pre-incubate for a specified time (e.g., 30 minutes).

-

Substrate Addition: Add [³H]-Testosterone to each well at a final concentration typically in the nanomolar range.

-

Incubation: Incubate the cells at 37°C for a defined period (e.g., 1-4 hours) to allow for the enzymatic conversion of testosterone to DHT.

-

Steroid Extraction: After incubation, collect the medium and lyse the cells. Extract the steroids from the combined medium and cell lysate using an organic solvent like ethyl acetate.

-

Chromatography: Evaporate the organic solvent and resuspend the steroid extract in a small volume of solvent. Spot the extract, along with unlabeled testosterone and DHT standards, onto a TLC plate.

-

Separation: Develop the TLC plate in an appropriate solvent system to separate testosterone and DHT.

-

Quantification: Visualize the standards (e.g., using iodine vapor). Scrape the corresponding sections of the TLC plate for the samples into scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of [³H]-Testosterone converted to [³H]-DHT. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Testosterone-Induced LNCaP Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell proliferation and viability based on the metabolic activity of the cells.

Materials:

-

LNCaP cells

-

RPMI-1640 medium with 10% charcoal-stripped FBS (to remove endogenous androgens)

-

Testosterone

-

This compound or other inhibitors

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in RPMI-1640 with 10% charcoal-stripped FBS. Allow cells to attach overnight.

-

Treatment: Replace the medium with fresh medium containing testosterone (e.g., 1-10 nM) and varying concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for 2-4 days at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with no cells). Express the results as a percentage of the control (cells treated with testosterone alone) and determine the concentration of this compound that inhibits testosterone-induced proliferation.

Prostate-Specific Antigen (PSA) Secretion Assay (ELISA)

This protocol quantifies the amount of PSA secreted by LNCaP cells into the culture medium in response to androgen stimulation and inhibition by this compound.

Materials:

-

LNCaP cells

-

RPMI-1640 medium with 10% charcoal-stripped FBS

-

Testosterone

-

This compound or other inhibitors

-

PSA ELISA kit (containing capture antibody, detection antibody, standards, and substrate)

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Stop solution

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture LNCaP cells in appropriate culture dishes. When ready for the experiment, treat the cells with testosterone and varying concentrations of this compound in RPMI-1640 with 10% charcoal-stripped FBS.

-

Sample Collection: After a defined incubation period (e.g., 24-48 hours), collect the cell culture supernatant. Centrifuge to remove any cellular debris.

-

ELISA Procedure (General Steps):

-

Coat a 96-well ELISA plate with the PSA capture antibody overnight.

-

Wash the plate with wash buffer.

-

Block the plate to prevent non-specific binding.

-

Add PSA standards and the collected cell culture supernatants to the wells and incubate.

-

Wash the plate.

-

Add the detection antibody and incubate.

-

Wash the plate.

-

Add the enzyme-linked secondary antibody and incubate.

-

Wash the plate.

-

Add the substrate and incubate until color develops.

-

Add the stop solution.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance readings of the PSA standards. Use the standard curve to determine the concentration of PSA in each sample. Calculate the percentage of inhibition of testosterone-induced PSA secretion by this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound and 5α-reductase type I.

Caption: Mechanism of action of this compound in inhibiting the 5α-reductase type I pathway.

Caption: Workflow for the testosterone-induced LNCaP cell proliferation (MTT) assay.

References

- 1. researchhub.com [researchhub.com]

- 2. 5α-Reductase: History and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. cuaj.ca [cuaj.ca]

- 6. Androgen-independent LNCaP cells are a subline of LNCaP cells with a more aggressive phenotype and androgen suppresses their growth by inducing cell cycle arrest at the G1 phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Counting & Health Analysis [sigmaaldrich.com]

An In-Depth Technical Guide to Bexlosteride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bexlosteride, also known as LY300502, is a potent and selective noncompetitive inhibitor of 5α-reductase type I.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By inhibiting this conversion, this compound effectively modulates the androgen signaling pathway, a critical pathway in the pathophysiology of various androgen-dependent conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It includes a detailed experimental protocol for a 5α-reductase inhibition assay and summarizes key preclinical data.

Chemical Structure and Identification

This compound is a synthetic azasteroid derivative with a complex heterocyclic structure.

Chemical Name: (4aR,10bR)-8-Chloro-4-methyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one[1]

Image of this compound Chemical Structure

(A 2D chemical structure image of this compound would be placed here in a full whitepaper)

| Identifier | Value |

| CAS Number | 148905-78-6[1] |

| Molecular Formula | C₁₄H₁₆ClNO[1] |

| Molecular Weight | 249.74 g/mol [1] |

| IUPAC Name | (4aR,10bR)-8-Chloro-4-methyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one[1] |

| InChI | InChI=1S/C14H16ClNO/c1-16-13-6-2-9-8-10(15)3-4-11(9)12(13)5-7-14(16)17/h3-4,8,12-13H,2,5-7H2,1H3/t12-,13-/m1/s1[1] |

| SMILES | CN1[C@@H]2CCc3cc(ccc3[C@H]2CCC1=O)Cl[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| Boiling Point | 413.9 ± 45.0 °C (Predicted) | [2] |

| Density | 1.202 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | -0.59 ± 0.20 (Predicted) | [2] |

Note: Some of the physicochemical data are based on computational predictions and should be confirmed by experimental analysis.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the selective, noncompetitive inhibition of the type I isoform of 5α-reductase.[1] This enzyme is a key regulator of the androgen signaling pathway.

The androgen signaling pathway is initiated when testosterone, the primary male sex hormone, enters a target cell. Inside the cell, 5α-reductase converts testosterone into dihydrotestosterone (DHT), a more potent androgen. DHT then binds to the androgen receptor (AR), causing a conformational change that allows the DHT-AR complex to translocate to the nucleus. In the nucleus, this complex binds to androgen response elements (AREs) on the DNA, leading to the transcription of androgen-responsive genes. These genes are involved in a variety of physiological processes, including cell growth and differentiation.

This compound, by inhibiting 5α-reductase type I, reduces the intracellular concentration of DHT. This leads to a decrease in the activation of the androgen receptor and a subsequent reduction in the transcription of androgen-responsive genes.

Experimental Protocols

5α-Reductase Type I Inhibition Assay in LNCaP Cells

This protocol describes a method to determine the inhibitory activity of this compound on 5α-reductase type I using the human prostate adenocarcinoma cell line, LNCaP, which endogenously expresses this enzyme isoform.[3]

Materials:

-

LNCaP cells (ATCC® CRL-1740™)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

Testosterone

-

[¹⁴C]-Testosterone

-

Dihydrotestosterone (DHT) standard

-

NADPH

-

Phosphate buffer (pH 6.5)

-

Ethyl acetate

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Cell Culture: Culture LNCaP cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂.

-

Enzyme Preparation:

-

Harvest confluent LNCaP cells and wash with cold phosphate buffer.

-

Resuspend the cell pellet in phosphate buffer and lyse the cells by sonication on ice.

-

Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

-

The supernatant, containing the microsomal fraction with 5α-reductase, is used as the enzyme source. Protein concentration should be determined using a standard method (e.g., Bradford assay).

-

-

Inhibition Assay:

-

Prepare a reaction mixture containing phosphate buffer (pH 6.5), NADPH (cofactor), and the LNCaP cell lysate.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding [¹⁴C]-Testosterone as the substrate.

-

Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding a sufficient volume of ethyl acetate.

-

-

Extraction and Analysis:

-

Vortex the mixture vigorously to extract the steroids into the ethyl acetate layer.

-

Centrifuge to separate the phases and carefully collect the upper organic layer.

-

Evaporate the ethyl acetate under a stream of nitrogen.

-

Re-dissolve the residue in a small volume of ethyl acetate.

-

Spot the samples, along with testosterone and DHT standards, onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system (e.g., chloroform:ethyl acetate).

-

Visualize the steroid spots under UV light.

-

Scrape the silica gel corresponding to the testosterone and DHT spots into separate scintillation vials.

-

Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of testosterone converted to DHT for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) from the resulting dose-response curve.

-

Preclinical Data

This compound demonstrated promising activity in preclinical studies, although its development was halted before reaching the market.[1]

| Parameter | Value | Cell Line/System |

| IC₅₀ (5α-Reductase Type I) | ~5 nM | LNCaP cells |

Further preclinical pharmacokinetic and pharmacodynamic data would be included here as it becomes publicly available.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of 5α-reductase type I. Its ability to modulate the androgen signaling pathway by reducing the production of DHT from testosterone has been established in preclinical models. The information and protocols provided in this technical guide serve as a valuable resource for researchers and scientists in the fields of endocrinology, oncology, and drug development who are interested in the study of 5α-reductase inhibitors and their therapeutic potential. Further investigation into the clinical applications of this compound and similar compounds is warranted.

References

Bexlosteride: A Technical Overview of a Potent 5α-Reductase Type I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bexlosteride (also known as LY300502) is a potent and selective non-competitive inhibitor of the type I isoform of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Developed by Eli Lilly and Company, this compound reached Phase III clinical trials for the potential treatment of prostate cancer. However, its development was ultimately halted, and the compound was never marketed. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, primarily derived from in vitro studies, as detailed information from clinical and in vivo preclinical studies is not extensively available in the public domain.

Introduction

Androgens, particularly dihydrotestosterone (DHT), play a crucial role in the development and progression of androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and prostate cancer. The enzyme 5α-reductase, which exists in at least two isoforms (type I and type II), is a key therapeutic target for managing these conditions. While type II 5α-reductase is predominantly found in the prostate, type I is expressed in various tissues, including the skin, scalp, and liver, and is also implicated in prostate physiology and pathology. This compound was developed as a selective inhibitor of the type I isoenzyme, offering a targeted approach to modulating androgen activity.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the potent and selective inhibition of 5α-reductase type I. This activity has been characterized in in vitro cellular models, particularly using the human prostatic adenocarcinoma cell line, LNCaP.

In Vitro Potency and Cellular Effects

Studies utilizing LNCaP cells, which express 5α-reductase and are responsive to androgens, have provided key insights into the pharmacodynamics of this compound.

Table 1: In Vitro Pharmacodynamic Profile of this compound in LNCaP Cells

| Parameter | Value | Cell Line | Experimental Conditions |

| IC50 (Inhibition of 3H-Testosterone Metabolism) | 5.77 nM | LNCaP | Cells treated with varying concentrations of this compound. |

| Inhibition of Cell Proliferation | Significant at ≥ 10 nM | LNCaP | Cells stimulated with 0.1 nM testosterone. |

| Inhibition of PSA Secretion | Significant at ≥ 30 nM | LNCaP | Cells stimulated with 100 nM testosterone. |

Data sourced from Sutkowski DM, et al. Prostate Suppl. 1996;6:62-6.

These findings demonstrate that this compound effectively inhibits the conversion of testosterone and subsequently antagonizes androgen-dependent cellular processes like proliferation and the secretion of prostate-specific antigen (PSA), a key biomarker in prostate cancer.

Signaling Pathway

The mechanism of action of this compound is centered on the inhibition of the androgen signaling pathway. By blocking 5α-reductase type I, this compound reduces the intracellular concentration of DHT. DHT has a higher affinity for the androgen receptor (AR) than testosterone. Upon binding to the AR in the cytoplasm, the DHT-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, leading to the transcription of genes involved in cell growth, proliferation, and survival. This compound's inhibition of DHT production disrupts this cascade.

Caption: this compound inhibits 5α-reductase type I, blocking DHT production.

Pharmacokinetics

Detailed in vivo pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters from human studies, are not publicly available. The discontinuation of its clinical development likely precluded the publication of such comprehensive data.

Experimental Protocols

While specific, detailed protocols for the this compound studies are not fully published, the general methodologies can be inferred from the available literature.

In Vitro Inhibition of Testosterone Metabolism

This experiment is designed to determine the concentration of this compound required to inhibit 50% of the metabolic conversion of testosterone.

Caption: Workflow for determining the IC50 of this compound.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of androgen-dependent cancer cells.

Caption: Workflow for assessing the anti-proliferative effects.

PSA Secretion Assay

This experiment measures the impact of this compound on the production of a key prostate cancer biomarker.

Caption: Workflow for measuring this compound's effect on PSA.

Conclusion

This compound is a potent and selective inhibitor of 5α-reductase type I, demonstrating clear pharmacodynamic effects in vitro by inhibiting testosterone metabolism and subsequent androgen-dependent cellular processes in a prostate cancer cell line. Despite its promising preclinical profile and advancement to late-stage clinical trials, the cessation of its development has resulted in a limited amount of publicly available data, particularly concerning its in vivo pharmacokinetics and clinical efficacy. The information presented in this guide, while constrained by the available literature, provides a foundational understanding of the pharmacological profile of this compound for the scientific and drug development community. Further research into selective 5α-reductase type I inhibitors may yet build upon the groundwork laid by the investigation of this compound.

Bexlosteride's Target Selectivity Profile: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bexlosteride (also known by its developmental code name, LY-300502) is a non-steroidal, potent, and noncompetitive inhibitor of 5α-reductase.[1][2] It was developed with a specific focus on inhibiting the type I isoform of this enzyme.[1][2][3] Although this compound reached Phase III clinical trials, its development was ultimately halted, and it was never commercialized.[1] This guide provides a comprehensive overview of its target selectivity profile based on available preclinical data, placing it in the context of other well-known 5α-reductase inhibitors. Due to the discontinuation of its development, publicly available quantitative data on this compound is limited. This document compiles the existing qualitative information and provides contextual quantitative data from related compounds to offer a comparative perspective.

Core Target: 5α-Reductase Type I

The primary molecular target of this compound is the type I isoform of 5α-reductase.[1][2][3] This enzyme is a key component of androgen metabolism, responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[4][5] The 5α-reductase family consists of three known isoenzymes (type I, II, and III), each with distinct tissue distribution and physiological roles. Type I 5α-reductase is predominantly found in the skin (sebaceous glands and hair follicles) and liver.

This compound was specifically designed as a selective inhibitor for this isoform, distinguishing it from other 5α-reductase inhibitors like finasteride, which primarily targets type II, and dutasteride, which inhibits both type I and type II.[6][7]

Quantitative Selectivity Profile

| Compound | Target Isoform(s) | IC50 (Type I) | IC50 (Type II) | Notes |

| This compound | Type I | Data not available | Data not available | Described as a potent and selective type I inhibitor.[1][3] |

| Finasteride | Type II >> Type I | ~300 nM | ~5 nM | Demonstrates significant selectivity for the type II isoform.[6] |

| Dutasteride | Type I & Type II | ~0.1 nM | ~0.1 nM | A dual inhibitor with potent activity against both isoforms.[7] |

Off-Target Profile

There is no publicly available information detailing the broader off-target screening of this compound against other receptors and enzymes. For a drug in its class, a comprehensive off-target assessment would typically include screening against other steroid hormone receptors (e.g., androgen receptor, estrogen receptor, progesterone receptor) and a panel of other enzymes to ensure specificity and predict potential side effects. The lack of this data prevents a full characterization of this compound's safety and selectivity profile.

Signaling Pathway

This compound exerts its effect by inhibiting the 5α-reductase enzyme, which is a critical step in the androgen signaling pathway. By blocking the conversion of testosterone to dihydrotestosterone (DHT), this compound effectively reduces the levels of this potent androgen in tissues where the type I isoform is expressed.

Figure 1: Simplified signaling pathway of 5α-reductase type I and the inhibitory action of this compound.

Experimental Protocols

While the specific protocols used for this compound are not published, a generalized experimental protocol for determining the in vitro inhibitory activity of a compound against 5α-reductase is provided below. This is based on standard methodologies in the field.

In Vitro 5α-Reductase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human 5α-reductase isoforms.

Materials:

-

Recombinant human 5α-reductase type I and type II enzymes

-

Radiolabeled substrate: [14C]-Testosterone

-

Cofactor: NADPH

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

-

Stop solution (e.g., a mixture of organic solvents like ethyl acetate/methanol)

-

Scintillation fluid and vials

-

Thin-layer chromatography (TLC) plates

-

Microplate reader or liquid scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer. Prepare a solution of [14C]-Testosterone and NADPH in the assay buffer.

-

Enzyme Reaction: In a microplate or microcentrifuge tubes, add the assay buffer, the test compound at various concentrations, and the recombinant 5α-reductase enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the [14C]-Testosterone and NADPH solution to each well/tube.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding the stop solution.

-

Extraction of Steroids: Extract the steroids from the aqueous phase into the organic phase.

-

Separation of Products: Separate the substrate ([14C]-Testosterone) from the product ([14C]-DHT) using thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of [14C]-DHT formed by scraping the corresponding spot from the TLC plate and measuring the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

References

- 1. apexbt.com [apexbt.com]

- 2. Discovery and development of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]

- 3. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]

- 4. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-alpha-Reductase [flipper.diff.org]

- 6. Selectivity of finasteride as an in vivo inhibitor of 5alpha-reductase isozyme enzymatic activity in the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview on 5alpha-reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Enzymatic Assays for Bexlosteride Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles and methodologies for conducting in vitro enzymatic assays to determine the activity of Bexlosteride, a potent and selective inhibitor of 5α-reductase type I.[1][2]

Introduction to this compound and 5α-Reductase

This compound (also known as LY300502) is a noncompetitive inhibitor of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][3][4][5] Specifically, this compound selectively targets the type I isoform of 5α-reductase.[1][2] The inhibition of this enzyme is a key therapeutic strategy for androgen-dependent conditions. In vitro assays are fundamental for characterizing the potency and mechanism of action of inhibitors like this compound.

The 5α-Reductase Signaling Pathway

The primary function of 5α-reductase is to catalyze the NADPH-dependent reduction of testosterone to DHT.[5][6][][8] DHT has a higher binding affinity for the androgen receptor than testosterone and is crucial in the development and progression of various androgen-dependent processes. By inhibiting 5α-reductase, this compound effectively blocks this conversion, leading to reduced DHT levels.

Caption: The 5α-Reductase signaling pathway and the inhibitory action of this compound.

Experimental Protocols for 5α-Reductase Inhibition Assays

A generalized protocol for determining the inhibitory activity of this compound on 5α-reductase in vitro is outlined below. This protocol is based on common methodologies for assessing 5α-reductase inhibitors.[4][8][9]

Materials and Reagents

-

Enzyme Source: Homogenates from tissues expressing 5α-reductase (e.g., human prostate, rat liver) or microsomal fractions from cell lines engineered to overexpress human 5α-reductase type I.

-

Substrate: Radiolabeled testosterone, such as [1,2,6,7-³H]-Testosterone.

-

Cofactor: NADPH.

-

Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO or ethanol).

-

Control Inhibitors: Finasteride and/or Dutasteride for comparison.

-

Buffer: Sodium Phosphate buffer (e.g., 20 mM, pH 6.5) or similar.

-

Reaction Termination Solution: A mixture of ethyl acetate and methanol or other organic solvents to stop the reaction and extract the steroids.

-

Detection System: Thin-Layer Chromatography (TLC) plate, a scintillation counter, and scintillation fluid (for radiolabeled assays). Alternatively, LC-MS can be used for non-radioactive detection.

Assay Procedure

-

Enzyme Preparation: Prepare the enzyme homogenate or microsomal fraction in the assay buffer. Determine the total protein concentration using a standard method like the Bradford assay.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, a specific concentration of this compound (or vehicle control), and the enzyme preparation.

-

Pre-incubation: Gently mix and pre-incubate the mixture at 37°C for approximately 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled testosterone and NADPH. The final reaction volume is typically between 100 µL and 500 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding an organic solvent solution (e.g., ethyl acetate).

-

Steroid Extraction: Vortex the mixture vigorously to extract the testosterone and its metabolite (DHT). Centrifuge to separate the organic and aqueous phases.

-

Separation and Quantification:

-

Carefully spot the organic layer onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system (e.g., chloroform/diethyl ether) to separate testosterone from DHT.

-

Identify the spots corresponding to testosterone and DHT by running standards in parallel.

-

Scrape the areas of the TLC plate corresponding to testosterone and DHT into separate scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Calculate the percentage of testosterone converted to DHT in the presence of different concentrations of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro 5α-reductase enzymatic assay.

Caption: General experimental workflow for a 5α-reductase inhibition assay.

Data Presentation: Inhibitory Activity of 5α-Reductase Inhibitors

The potency of this compound and other reference inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

| Compound | Target Enzyme/Cell Line | IC50 (nM) | Ki (nM) | Reference |

| This compound | 5α-Reductase in LNCaP cells | 5.77 | N/A | [3] |

| Finasteride | 5α-Reductase Type 2 | 1.2 | 7 (Epithelium) | [8][10] |

| Finasteride | 5α-Reductase Type 2 | N/A | 31 (Stroma) | [10] |

| Dutasteride | 5α-Reductase Type 2 | 0.0048 (4.88) | N/A | [11] |

N/A: Not Available in the cited sources.

This technical guide provides a framework for establishing and conducting robust in vitro enzymatic assays to evaluate the activity of this compound. Adherence to detailed protocols and careful data analysis are critical for obtaining accurate and reproducible results in the characterization of 5α-reductase inhibitors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. New 5alpha-reductase inhibitors: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]

- 6. pfsfoundation.org [pfsfoundation.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 5 alpha-reductase inhibition by finasteride (Proscar) in epithelium and stroma of human benign prostatic hyperplasia [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Bexlosteride and Its Impact on Steroid Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bexlosteride (also known as LY300502) is a potent, noncompetitive inhibitor of the type I isoform of 5α-reductase, an enzyme critical to steroid metabolism.[1][2] Developed for conditions where the reduction of testosterone to dihydrotestosterone (DHT) is a key pathological factor, this compound's journey to market was halted after Phase III clinical trials.[2] Despite this, its selective mechanism of action continues to be of interest to researchers studying steroid-dependent pathways. This technical guide provides a comprehensive overview of this compound's effects on steroid metabolism, including its mechanism of action, available quantitative data, and relevant experimental protocols.

Mechanism of Action: Inhibition of 5α-Reductase Type I

The primary mechanism of action for this compound is the inhibition of 5α-reductase, specifically the type I isoenzyme.[1][2] This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[3][4] DHT has a higher binding affinity for the androgen receptor than testosterone and is implicated in the pathophysiology of various androgen-dependent conditions.[4] By inhibiting the type I isoenzyme, this compound effectively reduces the synthesis of DHT in tissues where this isoenzyme is predominantly expressed, such as the skin and prostate.[5]

Quantitative Data on this compound's Potency

Publicly available quantitative data from human clinical trials on this compound's specific effects on serum DHT and testosterone levels is limited. However, preclinical studies provide insight into its potency.

| Parameter | Value | Cell Line | Description |

| IC50 | 5.77 nM | LNCaP human prostatic adenocarcinoma | The half-maximal inhibitory concentration of this compound on the reductive metabolism of testosterone.[1] |

Comparative Effects of Other 5α-Reductase Inhibitors on Steroid Metabolism

To provide context for the potential effects of a 5α-reductase inhibitor, the following table summarizes the known quantitative effects of two widely studied inhibitors, Finasteride and Dutasteride. It is crucial to note that this data is not specific to this compound and serves as a comparative reference. Finasteride primarily inhibits the type II and III isoforms, while Dutasteride inhibits all three isoforms (I, II, and III).[4]

| Inhibitor | Target Isoforms | Serum DHT Reduction | Scalp DHT Reduction | Serum Testosterone Increase |

| Finasteride | Type II & III | ~70%[6] | ~64%[4] | ~9-15% |

| Dutasteride | Type I, II & III | ~92-98.4%[4][6] | ~51%[4] | Modest increase, remains in normal range[6] |

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the steroid metabolism pathway and a general experimental workflow for evaluating 5α-reductase inhibitors.

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on 5α-reductase activity.

Materials:

-

Source of 5α-reductase: This can be from tissue homogenates (e.g., human prostate), or cell lines overexpressing the specific isoenzyme.

-

Substrate: Radiolabeled testosterone (e.g., [3H]-testosterone).

-

Cofactor: NADPH.

-

Test compound: this compound or other inhibitors at various concentrations.

-

Buffer solution.

-

Scintillation fluid and counter.

-

Thin-layer chromatography (TLC) plates and developing solvent system.

Procedure:

-

Enzyme Preparation: Prepare a microsomal fraction containing 5α-reductase from the chosen source.

-

Reaction Mixture: In a reaction tube, combine the enzyme preparation, NADPH, and the test compound at a specific concentration. A control group without the inhibitor is also prepared.

-

Initiation of Reaction: Add the radiolabeled testosterone to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

Termination of Reaction: Stop the reaction by adding a quenching agent (e.g., a strong acid or organic solvent).

-

Steroid Extraction: Extract the steroids from the reaction mixture using an organic solvent.

-

Separation of Metabolites: Separate the substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC).

-

Quantification: Scrape the corresponding spots for testosterone and DHT from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Calculation of Inhibition: Calculate the percentage of inhibition of testosterone conversion to DHT for each concentration of the test compound.

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Conclusion

This compound remains a significant molecule for researchers studying steroid metabolism due to its selective inhibition of 5α-reductase type I. While the cessation of its clinical development has resulted in a scarcity of public data on its in vivo effects in humans, preclinical data demonstrates its high potency. The comparative data from other 5α-reductase inhibitors and the general experimental protocols provided in this guide offer a framework for understanding and further investigating the role of selective 5α-reductase inhibition in various physiological and pathological processes. Future research may further elucidate the specific contributions of the type I isoenzyme to steroid-mediated signaling and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]

- 4. tandfonline.com [tandfonline.com]

- 5. The role of 5-alpha reductase inhibitors in prostate pathophysiology: Is there an additional advantage to inhibition of type 1 isoenzyme? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Methodological & Application

Bexlosteride In Vivo Experimental Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bexlosteride is a selective inhibitor of the type I isoform of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). While the clinical development of this compound was halted, its specific mechanism of action presents a valuable tool for preclinical research in various androgen-dependent conditions. These application notes provide a framework for designing and executing in vivo studies to investigate the efficacy and mechanism of action of this compound in relevant animal models. The protocols provided are based on established methodologies for other 5α-reductase inhibitors, such as finasteride and dutasteride, and can be adapted for the specific research questions being addressed.

Core Mechanism of Action

This compound exerts its effects by inhibiting 5α-reductase type I, thereby reducing the levels of DHT in target tissues. DHT is a key driver of the transcription of androgen-responsive genes, which are involved in cellular proliferation, differentiation, and survival. By lowering DHT levels, this compound can modulate these processes, making it a candidate for studying diseases such as benign prostatic hyperplasia (BPH), prostate cancer, and androgenic alopecia.

Data Presentation: Efficacy of 5α-Reductase Inhibitors in Animal Models

The following tables summarize quantitative data from in vivo studies on well-established 5α-reductase inhibitors, providing a reference for designing experiments with this compound.

Table 1: Benign Prostatic Hyperplasia (BPH) Models

| Compound | Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |

| Dutasteride | Spontaneously Hypertensive Rats (SHR) | 0.5 mg/rat/day | Not Specified | 40 days | Decreased smooth muscle density by 28.6%; Increased elastic fiber density by 51.6% | [1][2] |

| Finasteride | Male Rats | 1 mg/rat/day | Subcutaneous | 20 days | Alterations in molecules involved in penile erection | [3] |

| Dutasteride | Wistar Rats with Testosterone-Induced BPH | Not Specified | Not Specified | Long-term | Significantly reduced the expression of Protein Kinase C-alpha (PKC-α) | [4] |

Table 2: Prostate Cancer Models

| Compound | Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |

| Dutasteride | Super-SCID mice with human BPH xenografts | Not Specified | Not Specified | 2 and 6 months | Significantly lower proliferative index (Ki-67 staining); Induced apoptosis; Decreased Cox-2 and RhoA expression | [5] |

| Finasteride | Nude mice with LNCaP xenograft tumors | Not Specified | Not Specified | 4 days | Inhibited regrowth of regressed tumors by 23% compared to testosterone alone | [6] |

Experimental Protocols

Protocol 1: Evaluation of this compound in a Testosterone-Induced Benign Prostatic Hyperplasia (BPH) Rat Model

Objective: To assess the efficacy of this compound in reducing prostate enlargement and associated histological changes in a testosterone-induced BPH model.

Materials:

-

Male Wistar rats (8-10 weeks old)

-

This compound

-

Testosterone propionate

-

Vehicle for this compound (e.g., corn oil with 5% ethanol)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for castration

-

Histology equipment and reagents (formalin, paraffin, hematoxylin and eosin stain, Masson's trichrome stain)

-

Antibodies for immunohistochemistry (e.g., anti-Ki-67, anti-PKC-α)

Methodology:

-

Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.

-

Induction of BPH:

-

Surgically castrate the rats under anesthesia.

-

Allow for a 7-day recovery period to allow for prostate regression.

-

Induce BPH by daily subcutaneous injections of testosterone propionate (e.g., 3 mg/kg) for 4 weeks.

-

-

Treatment Groups:

-

Group 1: Sham + Vehicle

-

Group 2: BPH + Vehicle

-

Group 3: BPH + this compound (low dose)

-

Group 4: BPH + this compound (high dose)

-

Group 5: BPH + Finasteride (positive control, e.g., 5 mg/kg)

-

-

Drug Administration: Administer this compound, Finasteride, or vehicle daily via oral gavage or subcutaneous injection for the 4-week duration of testosterone treatment.

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the animals.

-

Measure the final body weight and carefully dissect and weigh the prostate gland. Calculate the prostate index (prostate weight/body weight).

-

Fix half of the prostate tissue in 10% neutral buffered formalin for histological analysis.

-

Snap-freeze the other half of the prostate tissue in liquid nitrogen for molecular analysis.

-

-

Histological and Immunohistochemical Analysis:

-

Embed the fixed tissues in paraffin and section them.

-

Stain sections with H&E to assess general morphology and with Masson's trichrome to evaluate smooth muscle and collagen content.

-

Perform immunohistochemistry for Ki-67 to assess cell proliferation and for PKC-α to investigate downstream signaling effects.

-

-

Data Analysis: Analyze quantitative data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Evaluation of this compound in a Prostate Cancer Xenograft Model

Objective: To determine the effect of this compound on the growth of human prostate cancer xenografts in immunodeficient mice.

Materials:

-

Male immunodeficient mice (e.g., SCID or nude mice, 6-8 weeks old)

-

Androgen-sensitive human prostate cancer cell line (e.g., LNCaP)

-

Matrigel

-

This compound

-

Vehicle for this compound

-

Calipers for tumor measurement

-

Anesthesia

Methodology:

-

Cell Culture: Culture LNCaP cells under standard conditions.

-

Tumor Implantation:

-

Resuspend LNCaP cells in a 1:1 mixture of media and Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

-

-

Treatment Groups:

-

Group 1: Vehicle control

-

Group 2: this compound (low dose)

-

Group 3: this compound (high dose)

-

Group 4: Castration (positive control)

-

-

Drug Administration: Administer this compound or vehicle daily.

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the overall health of the animals.

-

-

Endpoint Analysis:

-

Euthanize the mice when tumors in the control group reach the predetermined maximum size or after a set treatment duration (e.g., 28 days).

-

Excise the tumors and weigh them.

-

Process tumor tissue for histological and molecular analysis as described in Protocol 1 (e.g., Ki-67 for proliferation, TUNEL assay for apoptosis).

-

-

Data Analysis: Compare tumor growth curves and final tumor weights between groups using appropriate statistical methods.

Visualization of Pathways and Workflows

Signaling Pathway of 5α-Reductase Inhibition

Caption: Mechanism of this compound action.

Experimental Workflow for BPH Animal Model

Caption: Workflow for the BPH induction and treatment study.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. air.unimi.it [air.unimi.it]

- 4. The Effect Of Continuously Dutasteride Monotherapy on The Expression Of Protein Kinase C-Alpha Enzyme In BPH Model Of Wistar Strain Rattus Novergicus Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histologic evaluation of human benign prostatic hyperplasia treated by dutasteride: a study by xenograft model with improved severe combined immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Cell-based Assays Using Bexlosteride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bexlosteride is a potent and selective non-competitive inhibitor of 5α-reductase type I, an enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] By inhibiting this conversion, this compound effectively modulates androgen receptor signaling, a pathway crucial in various physiological and pathological processes, including prostate cancer.[2][3] These application notes provide detailed protocols for cell-based assays to investigate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its biological effects by inhibiting the 5α-reductase enzyme. This inhibition leads to decreased levels of DHT, a key ligand for the androgen receptor (AR). The reduction in DHT levels subsequently leads to a decrease in the activation of the AR and the transcription of androgen-responsive genes, which can result in anti-proliferative and anti-secretory effects in androgen-sensitive cells.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effects of this compound in the LNCaP human prostatic adenocarcinoma cell line.

| Parameter | Cell Line | IC50 / Effective Concentration | Reference |

| Inhibition of Testosterone Metabolism | LNCaP | 5.77 nM | [2] |

| Antagonism of Testosterone-Induced Cellular Proliferation | LNCaP | > 10 nM | [2] |

| Antagonism of Testosterone-Induced PSA Secretion | LNCaP | ≥ 30 nM | [2] |

Signaling Pathway

Experimental Protocols

5α-Reductase Activity Assay in LNCaP Cells

This assay measures the inhibitory effect of this compound on the conversion of testosterone to DHT in a cellular context.

Materials:

-

LNCaP cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound

-

[³H]-Testosterone

-

Scintillation fluid

-

Cell scraper

-

Ethyl acetate

-

Thin-layer chromatography (TLC) plates

-

Phosphomolybdic acid spray reagent

-

Scintillation counter

Protocol:

-

Cell Culture: Culture LNCaP cells in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed LNCaP cells in 6-well plates at a density of 1 x 10⁶ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for 24 hours. Include a vehicle control (e.g., DMSO).

-

Substrate Addition: Add [³H]-Testosterone to each well at a final concentration of 10 nM and incubate for 4 hours.

-

Steroid Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells and extract the steroids using ethyl acetate.

-

Evaporate the organic solvent to dryness.

-

-

TLC Separation:

-

Reconstitute the dried extract in a small volume of ethyl acetate.

-

Spot the samples onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol, 9:1).

-

-

Visualization and Quantification:

-

Spray the plate with phosphomolybdic acid reagent and heat to visualize the steroid spots.

-

Scrape the spots corresponding to testosterone and DHT into scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of testosterone converted to DHT for each treatment condition. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound.

Cell Proliferation Assay

This assay determines the effect of this compound on testosterone-induced cell proliferation.

Materials:

-

LNCaP cells

-

RPMI-1640 medium supplemented with 10% charcoal-stripped FBS (CS-FBS)

-

Testosterone

-

This compound

-

MTS or WST-1 proliferation assay kit

-

96-well plates

-

Plate reader

Protocol:

-

Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000 cells per well in RPMI-1640 with 10% CS-FBS. Allow cells to attach for 24 hours.

-

Serum Starvation: Replace the medium with serum-free RPMI-1640 and incubate for another 24 hours.

-

Compound and Hormone Treatment:

-

Prepare a serial dilution of this compound.

-

Treat the cells with different concentrations of this compound in the presence of 10 nM testosterone.

-

Include controls: vehicle only, testosterone only, and this compound only.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Proliferation Measurement:

-

Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of proliferation against the log concentration of this compound to determine its inhibitory effect.

Prostate-Specific Antigen (PSA) Secretion Assay

This assay measures the effect of this compound on testosterone-induced secretion of PSA, an androgen-regulated protein.

Materials:

-

LNCaP cells

-

RPMI-1640 medium supplemented with 10% CS-FBS

-

Testosterone

-

This compound

-

PSA ELISA kit

-

96-well plates

Protocol:

-

Cell Seeding and Serum Starvation: Follow steps 1 and 2 of the Cell Proliferation Assay protocol.

-

Compound and Hormone Treatment:

-

Treat the cells with varying concentrations of this compound in the presence of 10 nM testosterone.

-

Include controls: vehicle only, testosterone only, and this compound only.

-

-

Incubation: Incubate the plate for 48-72 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

PSA Measurement:

-

Perform the PSA ELISA on the collected supernatants according to the manufacturer's protocol.

-

-

Data Analysis: Generate a standard curve from the PSA standards. Calculate the concentration of PSA in each sample. Plot the PSA concentration against the log concentration of this compound to evaluate its inhibitory effect.

References

Bexlosteride Dosage for Animal Model Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bexlosteride (also known as LY300502) is a potent and selective inhibitor of the type I isoform of the 5α-reductase enzyme.[1][2] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[3] By inhibiting this conversion, this compound and other 5α-reductase inhibitors are investigated for their therapeutic potential in androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.[3][4]

While this compound reached Phase III clinical trials, its development was ultimately halted, and it was never marketed.[1] Consequently, publicly available data on specific dosages for animal model studies are scarce. This document provides a comprehensive guide for researchers by summarizing available data on the broader class of 5α-reductase inhibitors, primarily finasteride and dutasteride, to inform the design of preclinical studies with this compound. The provided protocols and dosage ranges for these related compounds can serve as a starting point for establishing effective and well-tolerated doses of this compound in various animal models. It is imperative for researchers to conduct initial dose-ranging and toxicity studies for this compound to determine the optimal and safe dosage for their specific animal model and experimental endpoint.

Data Presentation: Dosage of 5α-Reductase Inhibitors in Animal Models

The following tables summarize dosages of finasteride and dutasteride used in rat, mouse, and dog models, which can be used as a reference for initiating studies with this compound.

Table 1: Finasteride Dosages in Animal Models

| Animal Model | Dosage | Route of Administration | Experimental Context | Reference |

| Rat | 3.1 mg/kg/day | Oral gavage | Investigation of testicular toxicity | [5] |

| Rat | 0.1 - 100 mg/kg/day | Oral gavage | Study of androgen-dependent reproductive development | [6] |

| Mouse | Not specified | Not specified | Study of effects on ethanol withdrawal | [7] |

| Dog (Beagle) | 1 mg/kg/day | Not specified | Comparison of effects on canine hyperplastic prostate | [8] |

Table 2: Dutasteride Dosages in Animal Models

| Animal Model | Dosage | Route of Administration | Experimental Context | Reference |

| Mouse | 0.1, 1, 10 mg/kg/day | Intraperitoneal injection | Xenograft model of prostate cancer | [9] |

| Dog (Beagle) | Not specified | Not specified | Not specified | Not specified |

| Rat | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols

General Protocol for Administration of a 5α-Reductase Inhibitor in Rodent Models

This protocol provides a general framework for the oral administration of a 5α-reductase inhibitor like this compound to rats or mice. It is crucial to adapt this protocol based on the specific research question, the chosen animal model, and the physicochemical properties of this compound.

1. Materials:

-

This compound (or other 5α-reductase inhibitor)

-

Vehicle for suspension (e.g., 0.5% carboxymethylcellulose, corn oil)

-

Oral gavage needles (appropriate size for the animal)

-

Syringes

-

Balance

-

Vortex mixer or sonicator

2. Procedure:

-

Dose Calculation: Calculate the required amount of the compound based on the animal's body weight and the desired dosage.

-

Vehicle Preparation: Prepare the chosen vehicle under sterile conditions.

-

Compound Suspension: Suspend the calculated amount of the 5α-reductase inhibitor in the vehicle. Ensure a homogenous suspension by vortexing or sonicating. The stability of the suspension should be determined.

-

Animal Handling: Handle the animals gently to minimize stress.

-

Oral Administration: Administer the suspension via oral gavage. The volume should be appropriate for the size of the animal (e.g., typically 5-10 mL/kg for rats).

-

Monitoring: After administration, monitor the animals for any signs of toxicity or adverse effects, such as changes in behavior, appetite, or body weight.

-

Data Collection: Collect experimental data at predetermined time points according to the study design.

BPH Induction in Rats using Testosterone Propionate

A common application for 5α-reductase inhibitors is in models of benign prostatic hyperplasia. The following is a protocol for inducing BPH in rats.

1. Materials:

-

Testosterone propionate

-

Corn oil (or other suitable vehicle)

-

Syringes and needles for subcutaneous injection

2. Procedure:

-

Animal Model: Use adult male rats (e.g., Wistar or Sprague-Dawley).

-

Induction: Administer testosterone propionate subcutaneously. A common dosage is 3 mg/kg daily for 3-4 weeks.

-

Confirmation of BPH: After the induction period, BPH can be confirmed by measuring prostate weight and through histological examination.

-

Treatment: Once BPH is established, treatment with the 5α-reductase inhibitor can be initiated as described in the general protocol above.

Mandatory Visualization

Signaling Pathway of 5α-Reductase Inhibitors

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]

- 3. google.com [google.com]

- 4. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. In vivo and in silico evaluation of the ameliorative effect of hesperidin on finasteride-induced testicular oxidative stress in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of in utero exposure to finasteride on androgen-dependent reproductive development in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sex Differences in the Effect of Finasteride on Acute Ethanol Withdrawal Severity in C57BL/6J and DBA/2J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of the effects of new specific azasteroid inhibitors of steroid 5 alpha-reductase on canine hyperplastic prostate: suppression of prostatic DHT correlated with prostate regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of short-term Dutasteride treatment on prostate-specific membrane antigen expression in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bexlosteride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bexlosteride (also known as LY300502) is a potent and selective non-competitive inhibitor of 5α-reductase type I, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT)[1][2]. In prostatic cells, this conversion is a key driver of androgen receptor-dependent signaling, which can lead to cell proliferation and secretion of prostate-specific antigen (PSA). Due to its inhibitory action on this pathway, this compound has been investigated for its potential therapeutic effects in conditions like benign prostatic hyperplasia and prostate cancer.

These application notes provide a comprehensive guide for the dissolution and use of this compound in in vitro cell culture experiments, with a focus on the androgen-sensitive human prostate adenocarcinoma cell line, LNCaP.

Data Presentation

The following table summarizes the reported in vitro efficacy of this compound in LNCaP cells.

| Parameter | Cell Line | Effective Concentration | IC50 | Reference |

| Inhibition of [3H]-Testosterone Metabolism | LNCaP | - | 5.77 nM | [1] |

| Antagonism of Testosterone-Induced Cell Proliferation | LNCaP | >10 nM | - | [1] |

| Complete Blockade of Testosterone-Induced Mitogenic Effects | LNCaP | 1000 nM | - | [1] |

| Antagonism of Testosterone-Induced PSA Secretion | LNCaP | ≥30 nM | - | [1] |

Signaling Pathway

This compound exerts its effects by inhibiting the 5α-reductase enzyme, which is a critical step in the androgen signaling pathway. The diagram below illustrates this mechanism.

References

Application Note: Quantification of Bexlosteride in Human Plasma by LC-MS/MS

An LC-MS/MS method for the quantification of Bexlosteride in plasma has been developed and is detailed below. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development.

Introduction

This compound is a 5α-reductase inhibitor, a class of drugs used in the management of benign prostatic hyperplasia and other androgen-dependent conditions. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method presented here is based on established principles for the analysis of similar small molecules, such as Finasteride and Dutasteride, and provides a strong foundation for the development and validation of a specific assay for this compound.

Principle

This method utilizes liquid chromatography to separate this compound from endogenous plasma components, followed by tandem mass spectrometry for selective and sensitive detection. An internal standard (IS) is used to ensure accuracy and precision. The quantification is achieved by multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for both this compound and the IS.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (e.g., a stable isotope-labeled this compound or a structurally similar compound like Finasteride-d9)

-

HPLC-grade methanol, acetonitrile, and water[1]

-

Formic acid (LC-MS grade)[1]

-

Human plasma (with anticoagulant)

-

Methyl tert-butyl ether (MTBE) for liquid-liquid extraction[2][3]

2. Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Weigh and dissolve an appropriate amount of this compound and the IS in methanol to obtain a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solutions in a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

4. Preparation of Calibration Standards and QC Samples

-

Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from 0.1 to 100 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

5. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of the IS working solution and vortex briefly.

-

Add 500 µL of MTBE, vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and inject into the LC-MS/MS system.

6. LC-MS/MS Conditions

-

LC Column: A C18 column (e.g., 150 x 3 mm, 2.6 µm) is suitable for separation.[5]

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B) can be employed.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize the proposed quantitative parameters for the LC-MS/MS method for this compound. These values are hypothetical and should be confirmed during method validation.

Table 1: Optimized MS/MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [To be determined] | [To be determined] | [To be determined] |

| Internal Standard | [To be determined] | [To be determined] | [To be determined] |

Table 2: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

Table 3: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.1 | < 20 | < 20 | 80 - 120 |

| Low | 0.3 | < 15 | < 15 | 85 - 115 |

| Medium | 10 | < 15 | < 15 | 85 - 115 |

| High | 80 | < 15 | < 15 | 85 - 115 |

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 0.3 | 85 - 115 | 85 - 115 |

| High | 80 | 85 - 115 | 85 - 115 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.